An In-depth Technical Guide to Ethyl 10-Bromodecanoate
An In-depth Technical Guide to Ethyl 10-Bromodecanoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 55099-31-5
This technical guide provides a comprehensive overview of Ethyl 10-Bromodecanoate, a versatile bifunctional molecule with significant potential in research and drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its current and potential applications, particularly in the realm of bioconjugation and as a building block in the synthesis of active pharmaceutical ingredients (APIs).
Chemical and Physical Properties
Ethyl 10-Bromodecanoate is a fatty acid ester characterized by a terminal bromine atom, making it a valuable intermediate for a variety of chemical modifications. Its physical and chemical properties are summarized in the table below.[1][2][3]
| Property | Value | Reference |
| CAS Number | 55099-31-5 | [1][2][3] |
| Molecular Formula | C₁₂H₂₃BrO₂ | [1] |
| Molecular Weight | 279.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 134-136 °C at 3 mmHg | |
| Density | 1.141 g/cm³ | |
| Refractive Index | 1.4610 | |
| Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and dichloromethane. | |
| Storage | Store in a cool, dry place away from incompatible materials. |
Synthesis of Ethyl 10-Bromodecanoate
The synthesis of Ethyl 10-Bromodecanoate is typically achieved through the esterification of 10-bromodecanoic acid with ethanol. The precursor, 10-bromodecanoic acid, can be synthesized from 1,10-decanediol (B1670011).
Experimental Protocol: Synthesis of 10-Bromodecanoic Acid[5]
This two-step protocol details the synthesis of the precursor, 10-bromodecanoic acid, from 1,10-decanediol.
Step 1: Synthesis of 10-Bromo-1-decanol
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To a solution of 1,10-decanediol (1 equivalent) in toluene, add 48% hydrobromic acid (1 equivalent).
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and wash sequentially with 1 M NaOH, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 10-bromo-1-decanol.
Step 2: Oxidation of 10-Bromo-1-decanol to 10-Bromodecanoic Acid
-
Dissolve 10-bromo-1-decanol (1 equivalent) in acetone (B3395972) and cool to 0 °C.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Quench the reaction with isopropanol (B130326) and dilute with water.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by recrystallization or column chromatography to obtain 10-bromodecanoic acid.
Experimental Protocol: Esterification of 10-Bromodecanoic Acid
This protocol describes the final step to produce Ethyl 10-Bromodecanoate.
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In a round-bottom flask, dissolve 10-bromodecanoic acid (1 equivalent) in a 5-fold excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the acid weight).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude Ethyl 10-Bromodecanoate by vacuum distillation to obtain the final product.
Applications in Drug Development and Research
Ethyl 10-Bromodecanoate serves as a valuable building block in organic synthesis due to its two reactive centers: the ethyl ester and the terminal bromide. This bifunctionality allows for its use as a linker in the construction of more complex molecules, including active pharmaceutical ingredients (APIs). While specific signaling pathway interactions of Ethyl 10-Bromodecanoate itself are not well-documented, its utility lies in the synthesis of molecules with defined biological activities.
Use as a Linker in Bioconjugation
The terminal bromine atom of Ethyl 10-Bromodecanoate can be readily displaced by nucleophiles, making it an ideal candidate for use as a linker in bioconjugation. For instance, it can be used to attach small molecule drugs, imaging agents, or other moieties to biomolecules such as proteins, peptides, or antibodies. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point of attachment or modification.
Role in the Synthesis of Active Pharmaceutical Ingredients
The long carbon chain of Ethyl 10-Bromodecanoate can be incorporated into the structure of APIs to modulate their lipophilicity, which in turn can influence their pharmacokinetic and pharmacodynamic properties. The terminal bromide allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the synthesis of a diverse range of drug analogues for structure-activity relationship (SAR) studies.
Potential Biological Activities
Some commercial suppliers note that Ethyl 10-Bromodecanoate has been shown to have anti-inflammatory and antibacterial properties.[5][6] However, detailed studies and mechanisms of action in these contexts are not extensively published in peer-reviewed literature. This suggests an area ripe for further investigation by researchers.
Safety and Handling
Ethyl 10-Bromodecanoate is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 10-Bromodecanoate is a versatile chemical intermediate with significant potential for application in drug development and various fields of chemical research. Its bifunctional nature allows for its use as a linker and a scaffold in the synthesis of complex organic molecules. While its own biological activity is not yet fully characterized, its utility as a building block for creating novel therapeutic agents is clear. The detailed synthetic protocols and property data provided in this guide are intended to facilitate its use by researchers and scientists in their ongoing work.
References
- 1. Ethyl 10-Bromodecanoate | C12H23BrO2 | CID 560452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 10-BROMODECANOATE CAS#: 55099-31-5 [m.chemicalbook.com]
- 3. ETHYL 10-BROMODECANOATE | 55099-31-5 [chemicalbook.com]
- 4. Ethyl 10-Bromodecanoate 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Ethyl 10-bromodecanoate, 55099-31-5 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
